molecular formula C12H17ClO2S B5098290 1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol

1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol

Cat. No.: B5098290
M. Wt: 260.78 g/mol
InChI Key: VALGTFOEPPCMGO-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and an ethoxypropanol moiety

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol typically involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide, followed by the addition of 3-mercapto-1-propanol. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol can be compared with similar compounds such as:

    1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

    1-[(4-Chlorophenyl)methylsulfanyl]-3-propoxypropan-2-ol: Contains a propoxy group, which may affect its reactivity and applications.

    1-[(4-Chlorophenyl)methylsulfanyl]-3-butoxypropan-2-ol: The presence of a butoxy group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-3-ethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-2-15-7-12(14)9-16-8-10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALGTFOEPPCMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CSCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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